The SUV3 gene product is found across various species, including yeast, plants such as Arabidopsis thaliana, and mammals. Its evolutionary conservation highlights its fundamental role in cellular processes. In yeast, it is part of the mitochondrial RNA degradosome complex, which is essential for mitochondrial RNA processing and degradation . In humans, it cooperates with other proteins like polynucleotide phosphorylase to form a complex that degrades RNA substrates .
The synthesis of the SUV3 protein typically involves recombinant DNA technology. The gene encoding SUV3 can be cloned into expression vectors suitable for various host systems, such as Escherichia coli or mammalian cell lines. Following transformation into the host cells, the protein is expressed and subsequently purified using affinity chromatography techniques.
Purification often employs tags such as His-tags for affinity purification, followed by size-exclusion chromatography to achieve homogeneity. The purified protein can be characterized using biochemical assays to confirm its helicase activity and substrate specificity .
The molecular structure of SUV3 reveals a complex arrangement typical of helicases. It comprises two RecA-like domains that facilitate nucleic acid binding and unwinding. Additionally, it features an N-terminal domain of unknown function and a C-terminal domain that contributes to its structural stability .
Crystallographic studies have provided insights into the three-dimensional conformation of hSUV3, showing a ring-like structure that accommodates RNA substrates within its active site. The resolution of these structures has been reported at approximately 2.7 Å .
SUV3 catalyzes several critical reactions involving the unwinding of nucleic acids. Its primary activity includes:
The helicase activity is ATP-dependent, with kinetic parameters such as Km values indicating its affinity for different substrates. For instance, Km values for DNA and RNA helicase activities are reported at approximately 0.51 nM and 0.95 nM respectively .
The mechanism by which SUV3 operates involves several steps:
Experimental data indicate that SUV3 exhibits concentration-dependent activity, with optimal conditions identified for ATP concentrations during helicase assays .
SUV3 is typically characterized by its molecular weight (approximately 67 kDa) and solubility in various buffers used during purification processes.
The enzyme exhibits specific biochemical properties:
Relevant data from biochemical assays confirm these activities under varying conditions .
The SUV3 gene product has significant implications in various fields:
Research continues to explore the broader implications of SUV3's functions in both basic biology and therapeutic contexts .
The SUV3 gene encodes an evolutionarily conserved NTP-dependent helicase belonging to the Ski2-like family within the DExH/D-box superfamily. Orthologs exist in all domains of life, from bacteria (e.g., Rhodobacter’s SuvA) to eukaryotes, indicating its fundamental role in nucleic acid metabolism. In yeast (Saccharomyces cerevisiae), SUV3 is a core component of the mitochondrial degradosome (mtEXO), partnering with the exonuclease DSS1 to regulate RNA turnover and surveillance. Human SUV3 (SUPV3L1) shares 40% identity with yeast SUV3, while plant orthologs (e.g., Oryza sativa OsSUV3, Arabidopsis thaliana AtSUV3) retain conserved helicase motifs and mitochondrial localization. Notably, organisms with group I intron-rich mitochondrial genomes (e.g., yeast) show SUV3-dependent intron clearance, whereas intron-lacking systems (e.g., mammals) still require SUV3 for general RNA homeostasis [1] [2] [3].
Table 1: Evolutionary Conservation of SUV3 Orthologs
Organism | Gene Name | Genome Size (Mitochondria) | Key Complex Partners | Primary Functions |
---|---|---|---|---|
S. cerevisiae | SUV3 | 85 kb | DSS1 (mtEXO degradosome) | Group I intron degradation, mtRNA turnover |
H. sapiens | SUPV3L1 | 16.5 kb | PNPase, mtPAP (transient complex) | Poly(A) tail length modulation, mtRNA decay |
A. thaliana | AtSUV3 | 366.9 kb | PNPase (putative) | Mitochondrial RNA surveillance |
O. sativa | OsSUV3 | ~490 kb | Unknown | DNA/RNA unwinding, stress response |
E. coli | RhlB | N/A | RNase E, PNPase (degradosome) | RNA degradation |
The human SUPV3L1 gene is located on chromosome 10q22.1 and consists of 16 exons spanning ~80 kb. The primary transcript encodes a 786-amino-acid protein with a predicted molecular weight of 87 kDa. The murine ortholog (Supv3L1) shares similar exon-intron organization, and its disruption causes embryonic lethality before E10.5, underscoring its essentiality. Promoter analysis reveals housekeeping gene features, including CpG islands and ubiquitous expression across tissues (highest in liver, lowest in lung). The 5' regulatory region contains binding sites for transcription factors involved in oxidative stress response, aligning with SUV3’s role in mitochondrial homeostasis [3] [5].
SUV3 proteins feature a central helicase core with nine conserved motifs characteristic of DExH/D-box helicases. These include:
Functional studies confirm ATP-dependent unwinding activity. Human SUV3 hydrolyzes ATP with a Km of 41.9 µM and unwinds dsDNA > dsRNA > RNA-DNA hybrids. Rice OsSUV3 exhibits bidirectional helicase activity, unwinding DNA in both 5’→3’ and 3’→5’ directions—a rare property among helicases. It requires ATP/dATP (Km = 0.51 nM for DNA helicase) but cannot unwind blunt-ended duplexes, indicating dependence on single-stranded overhangs [3] [5] [6].
Table 2: Enzymatic Properties of SUV3 Helicases
Property | Human SUV3 | Rice OsSUV3 | Yeast SUV3 |
---|---|---|---|
ATPase Km | 41.9 µM | 0.51 nM (DNA-stimulated) | Not quantified |
Unwinding Preference | dsDNA > dsRNA | dsDNA & dsRNA | dsRNA |
Directionality | Not determined | Bidirectional | 5’→3’ |
Key Mutants | G207V (ATPase dead) | None studied | K245A (ATPase dead), V272L |
Nuclear-encoded SUV3 proteins localize primarily to mitochondria via N-terminal mitochondrial targeting sequences (MTS). The human SUV3 MTS (residues 1–22) is cleaved upon mitochondrial import, yielding the mature matrix-localized protein. Immunofluorescence and subfractionation studies confirm mitochondrial matrix localization in humans, plants, and yeast. Deletion of the MTS (e.g., in ΔMTS-hSUV3) redirects the protein to the cytosol/nucleus. In humans, a fraction of SUV3 also localizes to the nucleus, where it interacts with DNA repair helicases (BLM, WRN), suggesting dual functionality [3] [6] [7].
The C-terminus of SUV3 contains conserved regions critical for protein-protein interactions and complex assembly:
In humans, the N-terminus (residues 100–104) binds mtPAP, while the C-terminus (residues 510–514) binds PNPase, enabling dynamic complex formation in response to inorganic phosphate (Pi) levels [2] [4] [6].
Compound Names Mentioned: SUV3, SUPV3L1, mtEXO, DSS1, PNPase, mtPAP, DExH-box helicase, Walker A motif, Walker B motif, mitochondrial targeting sequence (MTS), coiled-coil domain.
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